molecular formula C13H19NO4S B497778 4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine CAS No. 915931-49-6

4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine

Cat. No.: B497778
CAS No.: 915931-49-6
M. Wt: 285.36g/mol
InChI Key: ZNUINAKWCYBAAB-UHFFFAOYSA-N
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Description

4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl morpholine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine typically involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which can modulate the activity of these proteins. This interaction can lead to various biological effects, depending on the target protein and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Methoxy-4-methylphenyl)sulfonyl)morpholine
  • 4-((2-Ethoxy-4-chlorophenyl)sulfonyl)morpholine
  • 4-((2-Ethoxy-4-methylphenyl)sulfonyl)piperidine

Uniqueness

4-((2-Ethoxy-4-methylphenyl)sulfonyl)morpholine is unique due to its specific ethoxy and methyl substitutions on the phenyl ring, which can influence its chemical reactivity and biological activity. These substitutions can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(2-ethoxy-4-methylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-3-18-12-10-11(2)4-5-13(12)19(15,16)14-6-8-17-9-7-14/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUINAKWCYBAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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